7-Bromo-4-chloropyrido[3,2-d]pyrimidine
Overview
Description
7-Bromo-4-chloropyrido[3,2-d]pyrimidine is a heterocyclic compound with the following chemical formula: C7H3BrClN3 . It belongs to the class of halogenated heterocycles and serves as a building block for various synthetic processes .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine consists of a pyrimidine ring fused with a pyridine ring. The bromine and chlorine atoms are strategically positioned on the pyrimidine ring. The compound’s empirical formula and molecular weight are C7H3BrClN3 and 244.48 g/mol , respectively .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Drug Research
7-Bromo-4-chloropyrido[3,2-d]pyrimidine has shown promise in the field of anticancer drug research. Its structure allows for the development of novel compounds that can target specific cancer cells without harming healthy cells. Researchers are exploring its use in creating more effective chemotherapy agents with fewer side effects .
Kinase Inhibition
This compound is being studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their malfunction can lead to diseases like cancer. By inhibiting specific kinases, 7-Bromo-4-chloropyrido[3,2-d]pyrimidine could be used to treat various types of cancers .
Molecular Probes
In molecular biology, 7-Bromo-4-chloropyrido[3,2-d]pyrimidine can be used to create molecular probes. These probes can bind to specific DNA or RNA sequences, allowing scientists to track the expression of genes and understand the genetic factors involved in diseases .
Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactive sites make it a versatile precursor for synthesizing a wide range of heterocyclic compounds, which are crucial in pharmaceuticals .
Material Science
Researchers are investigating the use of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine in material science. Its properties could contribute to the development of new materials with specific optical or electronic characteristics, useful in creating advanced sensors and devices .
Biochemical Research
In biochemical research, this compound is utilized to study enzyme reactions and interactions within cells. Understanding these processes can lead to the discovery of new ways to treat diseases by targeting specific cellular pathways .
properties
IUPAC Name |
7-bromo-4-chloropyrido[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZFSLLRNAMHBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634806 | |
Record name | 7-Bromo-4-chloropyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloropyrido[3,2-d]pyrimidine | |
CAS RN |
573675-31-7 | |
Record name | 7-Bromo-4-chloropyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-4-chloropyrido[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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